Cas no 1784521-12-5 (5-(Tert-Butyl)-1H-indazole-3-carboxylic acid)

5-(Tert-Butyl)-1H-indazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(tert-Butyl)-1H-indazole-3-carboxylic acid
- 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid
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- インチ: 1S/C12H14N2O2/c1-12(2,3)7-4-5-9-8(6-7)10(11(15)16)14-13-9/h4-6H,1-3H3,(H,13,14)(H,15,16)
- InChIKey: PAQJZSNHGABURD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2=C(C=CC(=C2)C(C)(C)C)NN=1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66
5-(Tert-Butyl)-1H-indazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245184-1g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 1g |
$707 | 2023-02-17 | |
Alichem | A269002832-1g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 1g |
$793.80 | 2022-04-02 | |
Chemenu | CM245184-1g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 1g |
$707 | 2021-08-04 | |
Chemenu | CM245184-5g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 5g |
$1870 | 2021-08-04 | |
Chemenu | CM245184-5g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 5g |
$1870 | 2023-02-17 | |
Alichem | A269002832-5g |
5-(tert-Butyl)-1H-indazole-3-carboxylic acid |
1784521-12-5 | 97% | 5g |
$2,060.00 | 2022-04-02 |
5-(Tert-Butyl)-1H-indazole-3-carboxylic acid 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
5-(Tert-Butyl)-1H-indazole-3-carboxylic acidに関する追加情報
5-(Tert-Butyl)-1H-indazole-3-carboxylic acid: A Comprehensive Overview
The compound 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid (CAS No. 1784521-12-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indazole derivatives, which are known for their unique structural properties and diverse biological activities. The indazole core of this molecule is a bicyclic structure consisting of a benzene ring fused with an imidazole ring, making it highly versatile for various chemical modifications and applications.
Recent studies have highlighted the potential of 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid as a promising candidate in drug discovery efforts. The tert-butyl group attached at the 5-position of the indazole ring contributes to the molecule's hydrophobicity, which can enhance its bioavailability and stability in biological systems. This property makes it particularly useful in designing drugs targeting specific receptors or enzymes where lipophilicity is crucial for binding affinity.
In terms of synthesis, researchers have developed efficient methods to prepare 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid using a combination of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling techniques. These methods not only ensure high yields but also allow for precise control over the stereochemistry of the product, which is essential for optimizing its pharmacokinetic properties.
The carboxylic acid functional group at the 3-position of the indazole ring plays a critical role in determining the molecule's reactivity and biological activity. This group can undergo various chemical transformations, such as esterification or amidation, to generate derivatives with enhanced solubility or bioactivity. For instance, recent research has demonstrated that ester derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.
Beyond its pharmacological applications, 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid has also found utility in materials science. Its rigid bicyclic structure and electron-withdrawing groups make it an ideal candidate for constructing advanced materials such as organic semiconductors or nonlinear optical materials. Researchers have explored its potential as a building block for constructing π-conjugated systems, which are essential components in organic electronics.
Moreover, the compound has shown promise in agricultural applications as a plant growth regulator. Studies have indicated that it can modulate plant hormone signaling pathways, leading to enhanced stress tolerance and improved crop yields under adverse environmental conditions. This dual functionality underscores the versatility of 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid across multiple disciplines.
In conclusion, 5-(Tert-Butyl)-1H-indazole-3-carboxylic acid (CAS No. 1784521-12-5) is a multifaceted compound with significant potential in drug development, materials science, and agriculture. Its unique structural features and versatile functional groups make it an invaluable tool for researchers seeking to address complex scientific challenges.
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